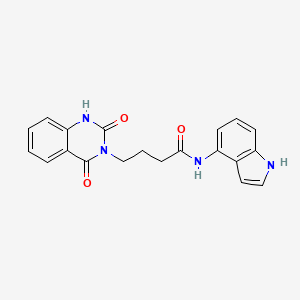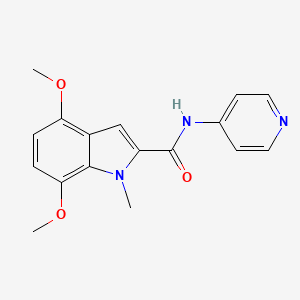![molecular formula C19H17N5O3 B11003733 4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B11003733.png)
4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the indole class of heterocyclic compounds. Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
- The structure of 4-hydroxy-6-methoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]quinoline-3-carboxamide consists of a quinoline core with an attached indole moiety.
- The indole nucleus is aromatic due to its 10 π-electrons, making it susceptible to electrophilic substitution reactions .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. quinoline derivatives can be synthesized through various methods, including cyclization reactions and condensations.
- Industrial production methods would likely involve large-scale synthesis using established protocols.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of quinolines and indoles, such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Antiviral Activity: Indole derivatives have been explored as antiviral agents.
Anti-HIV Activity: Certain indole derivatives have shown anti-HIV activity in vitro.
Other Biological Activities: These compounds may also possess antioxidant, antimicrobial, and antitubercular properties.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on specific similar compounds with the same structure. the uniqueness of this compound lies in its combination of quinoline and indole moieties.
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-27-12-5-6-15-13(10-12)18(25)14(11-21-15)19(26)20-8-7-17-23-22-16-4-2-3-9-24(16)17/h2-6,9-11H,7-8H2,1H3,(H,20,26)(H,21,25) |
InChI Key |
VZZIRJJDYKRCSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B11003650.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(6-fluoro-1H-indol-1-yl)propanamide](/img/structure/B11003656.png)
![3-(1,3-benzodioxol-5-yl)-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11003660.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B11003664.png)
![methyl 4-[({trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]benzoate](/img/structure/B11003675.png)
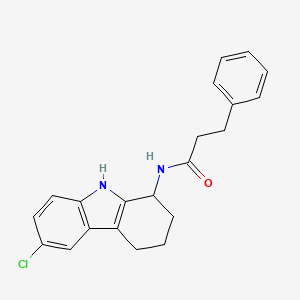
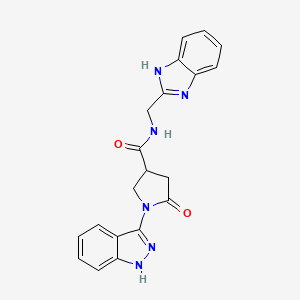
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11003689.png)
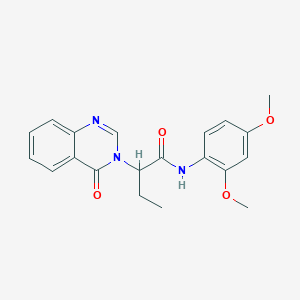
![N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B11003701.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11003707.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11003714.png)
